![molecular formula CH3NO B1338169 Formamide-1-d CAS No. 35692-88-7](/img/structure/B1338169.png)
Formamide-1-d
Overview
Description
Formamide-1-d is the deuterium labeled Formamide . Formamide is an amide derived from formic acid. It is a colorless liquid which is miscible with water and has an ammonia-like odor . It is a chemical feedstock for the manufacture of sulfa drugs and other pharmaceuticals, herbicides and pesticides, and in the manufacture of hydrocyanic acid .
Synthesis Analysis
Formamide can be produced by treating formic acid with ammonia, which produces ammonium formate, which in turn yields formamide upon heating . An alternative process involves the carbonylation of ammonia . There are also studies on the high-energy synthesis of nucleobases from formamide during the impact of an extraterrestrial body .
Molecular Structure Analysis
The molecular formula of Formamide-1-d is DCONH2 . The molecular weight is 46.05 .
Chemical Reactions Analysis
Formamide is used in the industrial production of hydrogen cyanide . It is also used as a solvent for processing various polymers such as polyacrylonitrile . There are studies on the mechanism of intramolecular proton transfer reactions in formamide .
Physical And Chemical Properties Analysis
Formamide is a colorless, oily liquid . It has a density of 1.133 g/cm3 . Its melting point ranges from 2 to 3 °C and it has a boiling point of 210 °C . It is miscible with water .
Scientific Research Applications
RNA Metabolism Research
Formamide-1-d is a critical reagent in studying RNA metabolism. It targets RNA-related processes in vivo, potentially by relaxing RNA secondary structures and/or RNA-protein interactions . This property makes it valuable for investigating the synthesis, processing, and function of coding and non-coding RNA molecules, which are fundamental to understanding cell cycle control, development, and genetic diseases .
Prebiotic Chemistry
In the field of prebiotic chemistry, Formamide-1-d serves as a precursor to RNA. It can react in the presence of various catalysts to yield a wide array of (pre)genetic and (pre)metabolic compounds. This makes it an essential tool for exploring the chemical pathways that could have led to the origin of life and the formation of RNA .
Molecular Evolution Studies
Formamide-1-d’s ability to destabilize non-covalent bonds makes it suitable for molecular evolution studies. It can be used to facilitate the synthesis of highly-activated precursors like phosphoramidated nucleotides, which are crucial for in vitro molecular evolution experiments and the development of protocells .
Genetic Research
Researchers use Formamide-1-d to study conditional mutations in essential genes. By acting as a chemical switch, it allows the propagation of genetic crosses under permissive conditions and the examination of loss-of-function under restrictive conditions. This approach has revealed numerous genes important for various biological functions .
Structural Biology
In structural biology, Formamide-1-d is utilized to investigate the folding and interaction of RNA and proteins. Its properties help in elucidating the complex structures and dynamics of RNA-protein complexes, providing insights into their biological roles and mechanisms .
Drug Discovery
Formamide-1-d’s interaction with RNA makes it a potential candidate for drug discovery, especially for diseases related to RNA dysfunction. It can be used to screen for compounds that modulate RNA metabolism or interact with RNA structures, aiding in the development of new therapeutics .
Synthetic Biology
The compound’s role in RNA synthesis positions it as a valuable tool in synthetic biology. It can be used to create synthetic RNA sequences that mimic natural ones, which are essential for constructing artificial biological systems and understanding life’s underlying principles .
Astrobiology
Astrobiologists use Formamide-1-d to simulate extraterrestrial conditions that might lead to the formation of life. Its reactivity under various conditions helps in modeling the chemical processes that could occur on other planets and contribute to the emergence of life .
Safety and Hazards
Formamide-1-d is suspected of causing cancer. It may damage fertility or the unborn child. It may cause damage to organs through prolonged or repeated exposure . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
Formamide-1-d, a deuterium-labeled formamide , primarily targets RNA metabolism . RNA metabolism involves the synthesis, processing, and function of coding and non-coding RNA molecules and their interacting proteins . These processes are crucial for higher-order events such as cell cycle control, development, innate immune response, and the occurrence of genetic diseases .
Mode of Action
Formamide-1-d interacts with its targets by weakening RNA-related processes in vivo . It likely achieves this by relaxing RNA secondary structures and/or RNA-protein interactions . This interaction results in changes such as decreased splicing efficiency and increased R-loop formation .
Biochemical Pathways
Formamide-1-d affects the biochemical pathways involved in RNA metabolism . The compound’s action on these pathways can lead to significant changes in cell morphology and cell cycle regulation . Additionally, formamide-1-d can be used as a nitrogen source in biotechnological production processes .
Pharmacokinetics
It is known that formamide, from which formamide-1-d is derived, acts as an ionic solvent that destabilizes non-covalent bonds . This property could potentially influence the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Formamide-1-d.
Result of Action
The action of Formamide-1-d leads to molecular and cellular effects such as decreased splicing efficiency and increased R-loop formation . Additionally, it can cause remarkable morphology and cell cycle defects .
Action Environment
The action, efficacy, and stability of Formamide-1-d can be influenced by environmental factors. For instance, light conditions can affect the formation of nucleobases from formamide . Furthermore, the presence of certain minerals, such as cerium phosphate, can act as a photocatalyst, enhancing the reaction of formamide to form nucleosides and nucleotides .
properties
IUPAC Name |
deuterioformamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3NO/c2-1-3/h1H,(H2,2,3)/i1D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNUHDYFZUAESO-MICDWDOJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80514751 | |
Record name | (~2~H)Formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80514751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
46.047 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Deuterioformamide | |
CAS RN |
35692-88-7 | |
Record name | (~2~H)Formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80514751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 35692-88-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is Formamide-1-d used as a model for studying peptide backbone damage?
A1: Formamide-1-d (DCONH2) serves as a simplified model for the peptide backbone due to the presence of the amide bond (CONH). This bond is a fundamental structural unit within peptides and proteins. By studying the effects of low-energy electrons on Formamide-1-d, researchers can gain insights into the potential damage mechanisms that ionizing radiation, which generates secondary electrons, may inflict on the peptide backbone of larger biomolecules. []
Q2: How does the chemical environment of the amide bond influence its susceptibility to electron-induced damage?
A2: Research suggests that the sensitivity of the peptide backbone to secondary electrons can vary depending on the surrounding chemical environment. [] In the study using self-assembled monolayers (SAMs) of Lys amides, the amide groups were spatially separated from the gold substrate by hydrocarbon chains. This configuration aimed to isolate the effects of electron irradiation on the amide bond without direct influence from the metal substrate. Comparing the anion desorption patterns from Formamide-1-d and the Lys amide SAMs provides insights into how the presence of different chemical groups and their spatial arrangement might influence the vulnerability of the peptide backbone to electron-induced damage. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.